methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
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Overview
Description
The compound contains several functional groups including a pyrrolidine ring, a thiazole ring, an amino group, a carbonyl group, and a methyl benzoate group . Pyrrolidine is a five-membered ring with one nitrogen atom, and thiazole is a five-membered ring containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring and thiazole ring would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidines can undergo various reactions such as N-alkylation and ring-opening reactions . Thiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, amino, and ester groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Anticancer Properties
Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, particularly due to the presence of the thiazole ring, which is known for its bioactivity. Studies suggest that this compound may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth .
Antimicrobial Activity
The pyrrolidine ring in this compound contributes to its antimicrobial properties. It has been evaluated against bacterial and fungal strains, showing inhibitory effects. Researchers are exploring its potential as a novel antimicrobial agent, especially considering the urgent need for new antibiotics .
Enzyme Inhibition
The presence of the pyrrolidine-1-carbonyl group suggests that this compound might act as an enzyme inhibitor. Investigating its interaction with specific enzymes (e.g., proteases, kinases, or carbonic anhydrases) could reveal valuable insights for drug development .
Norovirus Inhibition
Interestingly, related pyrrole and pyrrolidine analogs have demonstrated inhibitory effects against noroviruses. These viruses cause gastroenteritis and are notoriously difficult to treat. While not directly studied for this compound, exploring its potential against norovirus RNA-dependent RNA polymerase could be worthwhile .
Drug Delivery Systems
Researchers have explored the use of pyrrolidine derivatives in drug delivery systems. The unique structure of methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate could allow it to serve as a carrier for targeted drug delivery, enhancing therapeutic efficacy .
Chiral Ligands
Due to the stereogenicity of carbons in the pyrrolidine ring, this compound could serve as a chiral ligand. Enantioselective proteins, such as receptors or enzymes, may interact differently with its stereoisomers. Medicinal chemists can explore this aspect for designing new drug candidates .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets through a similar mechanism as other pyrrolidine-based compounds . The stereochemistry of the molecule, influenced by the pyrrolidine ring, could play a significant role in its interaction with its targets .
Biochemical Pathways
Pyrrolidine-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-10-5-6-11(16(22)23-2)9-12(10)20-14(18)13(25-17(20)24)15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXLCFDHJKZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate |
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